molecular formula C14H20N4O B2802914 1-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2191110-40-2

1-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2802914
CAS No.: 2191110-40-2
M. Wt: 260.341
InChI Key: FGGMWARKTGEZQI-UHFFFAOYSA-N
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Description

“1-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one” is a chemical compound with the molecular formula C14H20N4O. It’s a derivative of pyrimidine, a class of organic compounds known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized and evaluated for their biological activities .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 260.341. Other physical and chemical properties specific to “this compound” are not available in the current resources.

Future Directions

The future directions for “1-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry .

Properties

IUPAC Name

1-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-4-13(19)17-7-9-18(10-8-17)14-15-6-5-12(16-14)11(2)3/h4-6,11H,1,7-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGMWARKTGEZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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